[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile
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Overview
Description
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile is a chemical compound with the molecular formula C7H4BrClN2S. This compound is characterized by the presence of an amino group, bromo, chloro, and thiocyanato functional groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-2-bromo-5-chlorophenol with thiocyanate salts under specific conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.
Scientific Research Applications
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile is similar to other compounds with similar functional groups, such as 4-amino-2-bromopyrimidine-5-carbonitrile and 4-amino-2-bromo-5-chlorophenol. its unique combination of functional groups and molecular structure sets it apart from these compounds, making it suitable for specific applications.
Comparison with Similar Compounds
4-Amino-2-bromopyrimidine-5-carbonitrile
4-Amino-2-bromo-5-chlorophenol
Properties
IUPAC Name |
(4-amino-2-bromo-5-chlorophenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-4-1-6(11)5(9)2-7(4)12-3-10/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLLIOQJNIEGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)SC#N)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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